cytochalasin D

Catalog No.
S524833
CAS No.
22144-77-0
M.F
C30H37NO6
M. Wt
507.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cytochalasin D

CAS Number

22144-77-0

Product Name

cytochalasin D

IUPAC Name

(16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate

Molecular Formula

C30H37NO6

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35)

InChI Key

SDZRWUKZFQQKKV-UHFFFAOYSA-N

SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O

Solubility

Soluble in DMSO

Synonyms

Cytochalasin D; Zygosporin A; Lygosporin A;

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C/CC(C(=O)[C@](C=C[C@H]3OC(=O)C)(C)O)C)[C@@H](C1=C)O)CC4=CC=CC=C4

Description

The exact mass of the compound cytochalasin D is 507.2621 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209835. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Cytochalasins. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Actin Filament Remodeling

Smooth Muscle Relaxation

Inhibition of Monosaccharide Transport

Inhibition of Protein Synthesis

Regulation of Plant Growth

Prevention of Angiogenesis

Cytochalasin D is a potent mycotoxin belonging to the cytochalasins class, which are produced by various fungi, including Helminthosporium species. This compound is characterized by its ability to disrupt actin microfilaments, thereby inhibiting actin polymerization. Its molecular formula is C₃₀H₃₇NO₆, and it has a molecular weight of approximately 507.63 g/mol. Cytochalasin D is known for its cell-permeable properties, allowing it to enter cells and exert its effects on the cytoskeleton, particularly during the cell cycle transition from G1 to S phase .

Cytochalasin D acts as a potent inhibitor of actin polymerization [, ]. Actin filaments are essential components of the cytoskeleton, playing a critical role in various cellular processes like cell division, motility, and shape. Cytochalasin D is believed to bind to the barbed ends of actin filaments, hindering the addition of actin monomers and disrupting their organization [, ]. This disrupts various cellular functions relying on actin dynamics.

Primarily due to its functional groups. It can react with strong oxidizing agents, strong acids, and strong bases, which may lead to degradation or modification of its structure. Notably, it can undergo reactions such as hydroxylation and acylation during synthetic processes. The total synthesis of cytochalasin D involves complex organic reactions, including an intramolecular Diels–Alder reaction, which is crucial for forming its characteristic 11-membered ring structure .

The primary biological activity of cytochalasin D is its role as an inhibitor of actin polymerization. It binds to the barbed ends of actin filaments, preventing the addition of actin monomers and thereby disrupting normal cytoskeletal dynamics. This inhibition leads to significant morphological changes in cells, such as altered shape and motility. Additionally, cytochalasin D has been shown to activate p53-dependent pathways, contributing to cell cycle arrest at the G1-S transition and influencing apoptotic processes .

Cytochalasin D has a variety of applications in scientific research and medicine:

  • Cell Biology: It is extensively used as a tool in cell biology to study cytoskeletal dynamics and cellular processes involving actin.
  • Cancer Research: Due to its ability to induce cell cycle arrest and apoptosis, cytochalasin D is investigated for potential therapeutic applications in cancer treatment.
  • Neuroscience: It is employed in studies examining neuronal growth and morphology by affecting actin filament organization.
  • Drug Development: Cytochalasin D serves as a model compound for developing new drugs targeting actin-related pathways .

Cytochalasin D interacts specifically with actin filaments by binding to their growing ends. Studies have demonstrated that it can inhibit both the polymerization and depolymerization of actin filaments under various conditions. The binding affinity varies depending on whether the ends are capped with ATP or ADP-actin; cytochalasin D shows stronger binding to ADP-capped ends compared to ATP-capped ends . These interactions have significant implications for understanding cellular motility and morphology.

Cytochalasin D shares structural similarities with other compounds in the cytochalasins family but exhibits unique properties regarding its potency and specificity for actin polymerization inhibition.

Compound NameStructure CharacteristicsUnique Properties
Cytochalasin BSimilar core structure but fewer substitutionsLess potent than cytochalasin D in inhibiting actin polymerization
Cytochalasin EContains additional functional groupsExhibits different effects on cell morphology
PhalloidinStabilizes actin filamentsOpposes the action of cytochalasin D by preventing depolymerization
Latrunculin ADifferent mechanism targeting actin monomersInduces rapid depolymerization unlike cytochalasin D

Cytochalasin D's unique ability to inhibit actin polymerization while also activating specific signaling pathways distinguishes it from these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Cytochalasin d appears as needles or fluffy white powder. (NTP, 1992)
Solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline]

Color/Form

NEEDLES FROM ACETONE-PETROLEUM ETHER

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

507.26208790 g/mol

Monoisotopic Mass

507.26208790 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Melting Point

491 to 500 °F (decomposes) (NTP, 1992)
267-271 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SY9F0FZ3TO

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Nucleic Acid Synthesis Inhibitors
EXPTL USE: ...WORKERS INVESTIGATED THE APPLICATION OF.../ZYGOSPORIN A (CYTOCHALASIN D), E, F, G, & MORE THAN 30 DERIVATIVES/ AS ANTITUMOR AGENTS BUT WITH UNSUCCESSFUL RESULTS.
EXPTL USE: CYTOCHALASIN D (0.322-5.0 MG/KG/DAY, IP) HAD ANTITUMOR ACTIVITY AGAINST ASCITES HEPATOMA AH-130 AND MURPHY-STURM LYMPHOSARCOMA IN RATS.

MeSH Pharmacological Classification

Nucleic Acid Synthesis Inhibitors

Mechanism of Action

MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/
IN THE EARLY STAGE OF CYTOLOGICAL RESEARCH USING CYTOCHALASINS THE MODE OF ACTION OF THE COMPOUNDS WAS EXPLAINED AS DIRECT DISRUPTION OF MICROFILAMENTS INTERFERRING WITH CONTRACTILE MOVEMENTS OF THE MAMMALIAN CELLS. FURTHER STUDY, ESPECIALLY THE OBSERVATION OF THEIR EFFECTS ON THE TRANSPORT OF A NUMBER OF SUBSTANCES INTO THE CELLS, REVEALED A MORE COMPLEX MODE OF ACTION. IT IS CLEAR THAT THE NATURE OF THE BINDING BETWEEN THE CYTOCHALASINS & ACTIVE SITES IS NOT COVALENT BECAUSE OF THE RAPID REVERSIBILITY OF THE ACTION. /CYTOCHALASINS/
THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE.
CYTOCHALASIN D DID NOT PREVENT ATTACHMENT BUT DID PREVENT ENTRY OF TOXOPLASMA GONDII INTO PERITONEAL MACROPHAGES AND BLADDER TUMOR 4934 CELLS.
For more Mechanism of Action (Complete) data for CYTOCHALASIN D (9 total), please visit the HSDB record page.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

22144-77-0

Metabolism Metabolites

IN...WORK USING STEREOSPECIFICALLY LABELLED PRECURSORS, L-PHENYLALANINE WAS SHOWN TO BE THE PRIMARY PRECURSOR OF CYTOCHALASIN D, & THE RAPID EQUILIBRIUM OF D- & L-ISOMERS THROUGH PHENYLPYRUVIC ACID WAS SHOWN TO ACCOUNT FOR THE EQUALLY EFFICIENT INCORPORATION OF BOTH ENANTIOMERS.
IN...THE BIOSYNTHESIS OF CYTOCHALASIN D BY ZYGOSPORIUM MASONII, [1,2-(13)C]-ACETATE WAS FED TO A GROWING CULTURE OF THIS FUNGUS. THE ARRANGEMENT OF INTACT ACETATE UNITS WAS ESTABLISHED... CYTOCHALASIN D ORIGINATED FROM PHENYLALANINE, METHIONINE & 9 INTACT ACETATE UNITS. EIGHT OF THE ACETATE UNITS COUPLE IN A HEAD-TO-TAIL FASHION TO FORM THE C16-POLYKETIDE MOIETY. THE FEEDING OF HIGHER EVEN-NUMBERED SATURATED ACIDS SUCH AS C1-LABELLED BUTYRATE, MYRISTATE & PALMITATE SHOWED NO DIRECT INCORPORATION. THEY DO, HOWEVER, UNDERGO BETA-OXIDATION TO YIELD C1-LABELLED ACETATE WHICH IS INCORPORATED INTO CYTOCHALASIN D.

Wikipedia

Cytochalasin_D

Methods of Manufacturing

ISOLATION & STRUCTURE OF CYTOCHALASINS A, B, C, D: ALDRIDGE ET AL, J CHEM SOC (C) 1967, 1667; ALDRIDGE ET AL, CHEM COMMUN 1967, 26; OF E & F: ALDRIDGE ET AL, CHEM COMMUN 1972, 148. REVISED STRUCTURES OF CYTOCHALASINS E & F: ALDRIDGE ET AL, CHEM COMMUN 1973, 551; BUCHI ET AL, J AM CHEM SOC 95, 5423 (1973). /CYTOCHALASINS/

General Manufacturing Information

CYTOCHALASIN D HAD ANTIFUNGAL PROPERTIES, INCLUDING BRANCHING AND, AT HIGHER CONCENTRATIONS, SWELLING OF HYPHAL TIPS IN BOTRYTIS CINEREA.

Analytic Laboratory Methods

TLC DATA; DETECTION: A BRIGHT YELLOW FLUORESCENT SPOT UNDER UV LIGHT AFTER SPRAYING WITH 50% ETHANOLIC H2SO4 & HEATING. WELLS JM ET AL; CAN J MICROBIOL 22: 1137 (1976).

Interactions

PRETREATMENT OF RABBIT KIDNEY CELLS WITH CYTOCHALASIN D ENHANCED HERPES SIMPLEX VIRUS TYPE 2 INFECTIVITY 3- TO 6-FOLD OVER VALUES OBTAINED USING THE STANDARD CALCIUM CHLORIDE TECHNIQUE.
CYTOCHALASIN D TREATMENT OF PERMISSIVE OR SEMIRESTRICTIVE CELL LINES ENHANCED THEIR SUSCEPTIBILITY TO INFECTION WITH POLIOVIRUS.

Dates

Modify: 2023-08-15
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